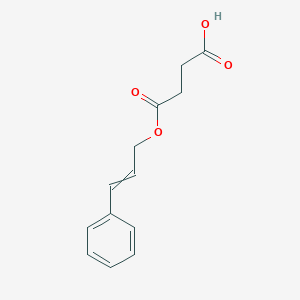

4-(Cinnamyloxy)-4-oxobutanoic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-oxo-4-(3-phenylprop-2-enoxy)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O4/c14-12(15)8-9-13(16)17-10-4-7-11-5-2-1-3-6-11/h1-7H,8-10H2,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPDHTMWHCGONPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CCOC(=O)CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic Elucidation and Structural Confirmation of 4 Cinnamyloxy 4 Oxobutanoic Acid

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. A combination of one-dimensional (¹H and ¹³C) and two-dimensional techniques provides a complete picture of the atomic connectivity and through-space relationships.

Proton (¹H) NMR and Carbon-13 (¹³C) NMR Data Analysis

The ¹H NMR spectrum of 4-(Cinnamyloxy)-4-oxobutanoic acid provides initial information on the number and types of protons and their neighboring environments. The ¹³C NMR spectrum complements this by identifying all unique carbon atoms in the molecule.

The expected ¹H NMR signals for this compound are as follows: a singlet for the carboxylic acid proton (which may be broad and is solvent-dependent), signals for the aromatic protons of the cinnamyl group, vinylic protons of the double bond, the methylene (B1212753) protons of the cinnamyl ester, and the two methylene groups of the butanoic acid backbone.

The ¹³C NMR spectrum is expected to show signals for the two carbonyl carbons (one ester and one carboxylic acid), the aromatic and vinylic carbons of the cinnamyl group, the methylene carbon of the cinnamyl ester, and the two methylene carbons of the butanoic acid moiety.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~12.0 | Singlet (broad) | 1H | -COOH |

| 7.2-7.4 | Multiplet | 5H | Aromatic protons |

| ~6.65 | Doublet | 1H | Cinnamyl vinylic CH |

| ~6.25 | Doublet of Triplets | 1H | Cinnamyl vinylic CH |

| ~4.75 | Doublet | 2H | -O-CH₂- |

| ~2.65 | Triplet | 2H | -CH₂-COOH |

| ~2.60 | Triplet | 2H | -COO-CH₂- |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~178 | Carboxylic acid C=O |

| ~172 | Ester C=O |

| ~136 | Aromatic quaternary C |

| ~134 | Cinnamyl vinylic CH |

| ~129 | Aromatic CH |

| ~128 | Aromatic CH |

| ~127 | Aromatic CH |

| ~123 | Cinnamyl vinylic CH |

| ~65 | -O-CH₂- |

| ~29 | -CH₂-COOH |

| ~29 | -COO-CH₂- |

Two-Dimensional (2D) NMR Techniques (COSY, HSQC, HMBC, NOESY) for Complete Connectivity and Stereochemical Insights

While 1D NMR provides foundational data, 2D NMR experiments are crucial for assembling the molecular puzzle and confirming the precise structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between the adjacent methylene protons in the succinate (B1194679) chain and between the vinylic protons and the adjacent methylene protons of the cinnamyl group. nist.govshd-pub.org.rs

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. nist.gov This technique would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum, confirming the assignments made in the 1D spectra.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds apart. This is a powerful tool for connecting different parts of the molecule. Key HMBC correlations would include the methylene protons of the cinnamyl group to the ester carbonyl carbon, and the methylene protons of the succinate moiety to both carbonyl carbons. nist.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, which is particularly useful for determining stereochemistry. researchgate.net In the case of the (E)-isomer, a NOESY experiment would show a correlation between the vinylic protons, confirming their trans relationship.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio of the molecular ion, allowing for the unambiguous determination of the molecular formula. For this compound (C₁₃H₁₄O₄), the expected exact mass would be calculated and compared to the experimental value.

The fragmentation pattern observed in the mass spectrum gives further structural information. Expected fragmentation pathways would include the loss of the cinnamyl group, decarboxylation of the carboxylic acid, and cleavage of the ester bond.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Chromophore Characterization

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band around 3000 cm⁻¹), the C=O stretch of the carboxylic acid and ester (around 1700-1740 cm⁻¹), the C=C stretch of the aromatic ring and the alkene (around 1600-1650 cm⁻¹), and the C-O stretch of the ester (around 1100-1300 cm⁻¹). researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the conjugated systems within a molecule. The cinnamyl group, with its conjugated system of the aromatic ring and the double bond, is the primary chromophore in this molecule. It is expected to exhibit strong absorbance in the UV region, likely around 250-280 nm. researchgate.net

Advanced Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Stereoisomer Characterization (If applicable)

Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD), are used to characterize chiral molecules. Since this compound does not possess a stereocenter and is achiral, this technique is not applicable for its characterization. The molecule is superimposable on its mirror image, and therefore, it will not exhibit a CD spectrum. cmu.ac.th

Computational and Theoretical Investigations of 4 Cinnamyloxy 4 Oxobutanoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or its approximations, to provide detailed information about electron distribution and energy levels, which are crucial for predicting chemical reactivity.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a balance between accuracy and computational cost. For a molecule like 4-(Cinnamyloxy)-4-oxobutanoic acid, DFT calculations can predict a variety of ground-state properties.

Theoretical calculations on similar structures, such as butanoic acid derivatives, have been performed using DFT methods like B3LYP with a 6-31+G(d) basis set to determine optimized geometries and electronic properties. biointerfaceresearch.combsu.by These studies help in understanding molecular stability and reactivity. For instance, the analysis of computed vibrational frequencies can be correlated with experimental FT-IR and FT-Raman spectra to confirm the molecular structure.

Key molecular properties that can be calculated using DFT include:

Optimized Molecular Geometry: The three-dimensional arrangement of atoms corresponding to the minimum energy.

Molecular Electrostatic Potential (MEP): A map of electrostatic potential on the electron density surface, which helps in identifying regions prone to electrophilic and nucleophilic attack.

Thermodynamic Properties: Such as enthalpy, entropy, and Gibbs free energy, which are crucial for predicting the spontaneity of reactions.

Table 1: Illustrative DFT-Calculated Properties for a Carboxylic Acid Derivative (Note: This is a representative table based on typical values for similar organic molecules, not specific experimental data for this compound.)

| Property | Calculated Value | Unit |

| Total Energy | -879.5 | Hartrees |

| Dipole Moment | 3.2 | Debye |

| Molar Volume | 205.7 | cm³/mol |

| Surface Area | 310.2 | Ų |

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com The energy and shape of these orbitals are key to predicting how a molecule will interact with other reagents. youtube.com

HOMO: The outermost orbital containing electrons. It represents the ability of a molecule to donate electrons, acting as a nucleophile. youtube.com

LUMO: The innermost orbital without electrons. It represents the ability of a molecule to accept electrons, acting as an electrophile. youtube.com

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO. A smaller gap generally implies higher chemical reactivity and lower kinetic stability.

FMO analysis can be used to predict the regioselectivity and stereoselectivity of reactions, such as Diels-Alder reactions. rsc.org For this compound, FMO analysis would identify the most probable sites for electrophilic and nucleophilic attack, thereby predicting its behavior in various chemical transformations. DFT studies on related compounds have utilized FMO analysis to explain their reactivity. sapub.org

Table 2: Representative Frontier Molecular Orbital Energies (Note: This table presents typical energy values for illustrative purposes and are not specific to this compound.)

| Molecular Orbital | Energy (eV) | Role in Reactivity |

| HOMO | -6.8 | Electron Donor (Nucleophilicity) |

| LUMO | -1.2 | Electron Acceptor (Electrophilicity) |

| HOMO-LUMO Gap | 5.6 | Indicator of Chemical Reactivity |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular Dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide a dynamic view of molecular behavior, which is essential for understanding conformational flexibility and interactions with biological targets.

For a flexible molecule like this compound, which has several rotatable bonds, conformational analysis is crucial. nih.gov MD simulations can explore the potential energy surface of the molecule to identify stable conformers and the energy barriers between them. scielo.org.mx This is important as the biological activity of a molecule is often dependent on its three-dimensional shape. Studies on succinic acid have used such methods to understand its conformational preferences in different environments. acs.org

When investigating the potential of this compound as a therapeutic agent, MD simulations can be used to model its interaction with a target protein. These simulations can reveal:

Binding Pose: The preferred orientation of the ligand within the binding site of the target.

Binding Affinity: The strength of the interaction between the ligand and the target.

Key Interacting Residues: The specific amino acids in the target protein that form important bonds with the ligand. mdpi.com

Stability of the Ligand-Target Complex: How the interaction is maintained over time.

In Silico Prediction of Biological Activity Profiles (e.g., ADMET, target prediction in non-clinical contexts)

In silico methods are invaluable in the early stages of drug discovery for predicting the pharmacokinetic and pharmacodynamic properties of a compound, thereby reducing the time and cost associated with experimental screening.

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties determine the fate of a drug in the body. Various computational models and software can predict these properties based on the chemical structure of a molecule. nih.govidrblab.org For this compound, an in silico ADMET profile would provide insights into its potential as a drug candidate. A common preliminary assessment is the use of Lipinski's "Rule of Five," which predicts poor absorption or permeation when a compound violates more than one of the following criteria:

Molecular weight ≤ 500 Da

LogP (octanol-water partition coefficient) ≤ 5

Number of hydrogen bond donors ≤ 5

Number of hydrogen bond acceptors ≤ 10

Table 3: Predicted ADMET Properties for this compound (Illustrative) (Note: This table is a hypothetical prediction based on general principles and is not derived from specific computational studies on the target molecule.)

| Property | Predicted Value | Compliance with Lipinski's Rule |

| Molecular Weight | 248.25 | Yes |

| LogP | 2.1 | Yes |

| Hydrogen Bond Donors | 1 | Yes |

| Hydrogen Bond Acceptors | 4 | Yes |

| Oral Bioavailability | Good | N/A |

Target prediction, or "target fishing," is another important in silico technique that aims to identify potential biological targets for a given compound. d-nb.info This can be achieved through ligand-based methods, which compare the query molecule to known active compounds, or structure-based methods, which involve docking the molecule into the binding sites of various proteins. Such predictions can help to elucidate the mechanism of action of a compound or identify potential off-target effects.

Cheminformatics and QSAR Modeling for Structure-Activity Relationship Prediction

Cheminformatics involves the use of computational methods to analyze and manage chemical data. A key application in drug discovery is the development of Quantitative Structure-Activity Relationship (QSAR) models. QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. mdpi.com

By analyzing a dataset of compounds with known activities, QSAR models can identify the physicochemical properties or structural features (descriptors) that are important for activity. nih.gov These descriptors can be electronic, steric, hydrophobic, or topological in nature. Once a statistically robust QSAR model is developed, it can be used to predict the activity of new, untested compounds.

For a series of derivatives of this compound, a QSAR study could reveal how modifications to the cinnamyloxy or butanoic acid moieties affect a particular biological activity, such as antimicrobial or anticancer effects. mdpi.comnih.gov This information is invaluable for designing more potent and selective compounds. Studies on cinnamic acid analogues have successfully used QSAR to identify key features for their activity as EGFR inhibitors. benthamdirect.com

Molecular and Biochemical Mechanisms of Action of 4 Cinnamyloxy 4 Oxobutanoic Acid

In Vitro Enzyme Inhibition Studies and Kinetic Analysis

Currently, detailed in vitro enzyme inhibition studies and kinetic analyses for 4-(Cinnamyloxy)-4-oxobutanoic acid, also known as Succinobucol or AGI-1067, are not extensively available in publicly accessible scientific literature. While the compound is recognized for its broad anti-inflammatory and antioxidant properties, specific enzymatic targets and their inhibition kinetics, such as the determination of Michaelis-Menten constants (K_m), maximum velocity (V_max), and inhibition constants (K_i), have not been the primary focus of published research.

General principles of enzyme inhibition kinetics involve the measurement of reaction rates under varying substrate and inhibitor concentrations to determine the nature of the inhibition (e.g., competitive, non-competitive, uncompetitive) and the inhibitor's potency. khanacademy.orgyoutube.com For instance, competitive inhibitors typically increase the apparent K_m without affecting V_max, as they compete with the substrate for the enzyme's active site. khanacademy.orgnih.gov In contrast, non-competitive inhibitors bind to an allosteric site, reducing the V_max without altering the K_m. khanacademy.orgyoutube.com The lack of such detailed kinetic data for this compound indicates a gap in the understanding of its direct enzymatic interactions.

Cellular Pathway Modulation in Controlled Biological Systems

The primary mechanism of action of this compound (Succinobucol/AGI-1067) revolves around the modulation of cellular signaling pathways associated with inflammation and oxidative stress. nih.govontosight.ai

Inhibition of Inflammatory Pathways:

A significant body of research demonstrates that this compound inhibits the expression of key inflammatory mediators. In human aortic endothelial cells, it has been shown to inhibit the tumor necrosis factor-alpha (TNF-α)-inducible expression of vascular cell adhesion molecule-1 (VCAM-1), monocyte chemoattractant protein-1 (MCP-1), and E-selectin. nih.govnih.gov These molecules play a crucial role in the recruitment of leukocytes to the vessel wall, a key event in the pathogenesis of atherosclerosis. nih.gov

The compound also targets upstream signaling kinases. It has been identified as an inhibitor of apoptosis signal-regulating kinase 1 (ASK1). nih.gov In human endothelial cells, this compound prevents the activation of ASK1 induced by Toll-like receptor 4 (TLR4) ligands. This is achieved by inhibiting the dissociation of the endogenous inhibitor thioredoxin-1 (Trx1) from ASK1. nih.gov The inhibition of the ASK1 pathway subsequently suppresses the activation of downstream p38 and c-Jun N-terminal kinase (JNK) MAP kinases, leading to a reduction in the expression of inflammatory genes. nih.gov

| Inhibitory Effects on Inflammatory Mediators | |

| Target | Effect |

| VCAM-1 | Inhibition of TNF-α-inducible expression (IC50 = 6 µM) nih.govnih.gov |

| MCP-1 | Inhibition of TNF-α-inducible expression (IC50 = 10 µM) nih.govnih.gov |

| E-selectin | Inhibition of TNF-α-inducible expression (IC50 = 25 µM) nih.govnih.gov |

| ASK1 | Inhibition of activation by preventing Trx1 dissociation nih.gov |

Modulation of Metabolic and Protective Pathways:

Beyond its anti-inflammatory effects, this compound has been shown to modulate pathways related to cellular protection and metabolism. In neuroblastoma cells, pretreatment with the compound led to a significant increase in glutathione (B108866) (GSH) levels. nih.gov This was associated with an upregulation of the mRNA expression and activity of glutamate-cysteine ligase (GCL), the rate-limiting enzyme in GSH synthesis. nih.gov This suggests an activation of the nuclear factor erythroid 2-related factor 2 (Nrf2)/antioxidant response element (ARE) pathway, a key regulator of cellular antioxidant defenses. nih.gov

Furthermore, in pancreatic islets, this compound has been observed to enhance glucose-stimulated insulin (B600854) secretion and protect against cytokine-induced cell death. nih.gov Its effects on calcium influx suggest a potential modulation of K_ATP-independent pathways. nih.gov

Receptor Binding Assays and Ligand-Target Affinity Determination (in vitro)

Specific in vitro receptor binding assays to determine the ligand-target affinity of this compound are not prominently reported in the available literature. Such assays are crucial for quantifying the binding affinity of a ligand to its receptor, typically expressed as the dissociation constant (K_d), which indicates the concentration of ligand required to occupy 50% of the receptors at equilibrium. nih.gov Techniques like radioligand binding assays, surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC) are commonly employed for this purpose. nih.gov

While direct binding affinity data is scarce, the compound's mechanism of action appears to be more aligned with the modulation of intracellular signaling cascades rather than direct, high-affinity binding to a specific cell surface receptor in the traditional sense. nih.gov Its lipophilic nature may facilitate its entry into cells to interact with intracellular targets. nih.gov

Investigation of this compound as a Biochemical Probe

Given its specific inhibitory action on the ASK1 signaling pathway by preventing the dissociation of Trx1, this compound has the potential to be utilized as a biochemical probe to study the roles of this particular protein-protein interaction in various cellular processes. nih.gov By selectively disrupting this interaction, researchers can investigate the downstream consequences on p38 and JNK signaling and the expression of inflammatory genes in different experimental models.

Its ability to upregulate the GCL-mediated synthesis of glutathione also makes it a useful tool for studying the Nrf2/ARE antioxidant response pathway. nih.gov It can be employed to artificially boost cellular antioxidant capacity and examine the protective effects against various forms of oxidative stress.

However, it is important to note that while it exhibits these specific effects, its broader antioxidant properties mean that its use as a highly specific biochemical probe requires careful experimental design and interpretation to distinguish its targeted effects from its more general antioxidant activities.

Structure Activity Relationship Sar Studies and Rational Design of 4 Cinnamyloxy 4 Oxobutanoic Acid Derivatives

Systematic Modification of the Cinnamyl Moiety and its Impact on Activity

The cinnamyl moiety of 4-(Cinnamyloxy)-4-oxobutanoic acid offers a rich scaffold for synthetic modification. Studies on related cinnamic acid esters have demonstrated that substitutions on the phenyl ring and alterations to the alkyl group of the alcohol component can significantly influence biological activity. nih.govnih.gov

Research into the antifungal properties of cinnamic acid esters against various plant pathogenic fungi revealed that the substitution pattern on the phenyl ring is a key determinant of efficacy. nih.gov For instance, the introduction of different functional groups at various positions of the phenyl ring can modulate the electronic and steric properties of the molecule, thereby affecting its interaction with biological targets. nih.gov

A study on the acaricidal activity of cinnamic acid derivatives against Psoroptes cuniculi further underscores the importance of the cinnamoyl group. The aromatic ring, in conjunction with the trans double bond, is considered vital for its biological actions. researchgate.net

The following table summarizes the antifungal activity of selected cinnamic acid ester derivatives, highlighting the influence of substitutions on the cinnamyl moiety.

| Compound ID | Substitution on Phenyl Ring | Alkyl Group in Alcohol Moiety | Average EC50 (μg/mL) against various fungi |

| C1 | None | Not specified | 17.4 |

| C2 | None | Not specified | 18.5 |

Data sourced from a study on the antifungal activities of cinnamic acid esters. nih.gov

These findings suggest that a systematic exploration of substitutions on the phenyl ring of this compound, with groups such as halogens, alkyls, and alkoxys, could lead to the discovery of derivatives with enhanced and specific biological activities.

Derivatization of the Succinic Acid Backbone and Corresponding Biological Effects

The succinic acid backbone in this compound provides another avenue for structural modification to modulate biological activity. Succinic acid is a versatile platform chemical, and its derivatization can lead to a wide range of products with diverse applications. nih.gov

In a study focused on developing insulinotropic agents, eighteen novel esters of succinic acid were synthesized and evaluated. nih.gov The research highlighted that modifications to the succinic acid moiety, including the formation of mixed molecules with other pharmacologically active agents like nateglinide, could significantly influence their ability to stimulate insulin (B600854) release. nih.gov Five of the synthesized esters were identified as having potential for further investigation based on their secretory response in pancreatic islets. nih.gov

Furthermore, research on 4-aryl-4-oxobutanoic acid amides as calpain inhibitors demonstrated that converting the carboxylic acid of the succinic acid moiety to an amide can lead to potent inhibitory activity. nih.gov Specifically, a derivative with a primary amide "warhead" was found to be a potent inhibitor of μ-calpain. nih.gov This suggests that replacing the free carboxylic acid in this compound with various amides could be a promising strategy for developing new therapeutic agents.

The derivatization of succinic acid is also a key strategy in the production of various biomaterials and specialty chemicals, indicating the broad potential for creating novel derivatives of this compound with unique properties. nih.govneliti.com

Ester Linkage Modifications and Hydrolytic Stability Studies

The ester linkage in this compound is a crucial determinant of its pharmacokinetic profile, as it is susceptible to hydrolysis by esterases in the body. The rate of this hydrolysis can be modulated by altering the steric and electronic environment around the ester bond.

Studies on the hydrolytic stability of various esters have shown that both the alcohol and the carboxylic acid components influence the rate of cleavage. nih.gov For instance, the stability of benzoate (B1203000) esters in rat plasma was found to be inversely proportional to the size of the alkoxyl group. nih.gov Phenyl benzoate displayed lower hydrolytic stability compared to linear homologous esters, which was attributed to the stability of the resulting phenoxide ion. nih.gov

The electronic effects of substituents on the aromatic ring also play a significant role. For example, the presence of an electron-withdrawing group like a bromine atom on the phenyl ring of ethyl benzoate was found to decrease its hydrolytic stability. nih.gov

The following table illustrates the half-lives (t1/2) of various esters in rat plasma, demonstrating the impact of structural modifications on hydrolytic stability.

| Compound | Ester Type | Half-life (t1/2) in Rat Plasma (minutes) |

| Methyl benzoate | Benzoate | 36 |

| Ethyl benzoate | Benzoate | 17 |

| n-Propyl benzoate | Benzoate | 10 |

| n-Butyl benzoate | Benzoate | 10 |

| Phenyl benzoate | Benzoate | 7 |

Data from a comparative study on the chemical and biological hydrolytic stability of esters. nih.gov

These findings suggest that modifications to the cinnamyl alcohol or succinic acid moieties of this compound could be used to fine-tune the rate of its hydrolysis, thereby controlling the release and duration of action of the active compound.

Design and Synthesis of Conformationally Restricted Analogs to Elucidate Pharmacophoric Requirements

To better understand the three-dimensional structural requirements for the biological activity of this compound, conformationally restricted analogs can be designed and synthesized. By locking the molecule into specific conformations, it is possible to identify the optimal spatial arrangement of key functional groups for target binding. lifechemicals.com

A study on cis-cinnamic acid, a related structural motif, highlighted the importance of the spatial relationship between the aromatic ring and the carboxylic acid moiety for its plant growth inhibitory activity. nih.gov To investigate this, conformationally constrained analogs were created where the aromatic ring and the cis-olefin were connected by a carbon bridge. nih.govresearchgate.net The results showed that five- and six-membered bridged compounds exhibited enhanced inhibitory activity, up to ten times higher than the parent cis-cinnamic acid. nih.govresearchgate.net

This approach of conformational restriction can be applied to this compound. By introducing cyclic constraints within the cinnamyl or succinic acid portions of the molecule, it would be possible to probe the preferred conformation for biological activity. This strategy reduces the entropic penalty upon binding to a biological target, which can lead to enhanced potency. lifechemicals.com

The design of such rigid scaffolds allows for a more defined presentation of pharmacophoric elements, aiding in the development of more potent and selective therapeutic agents. lifechemicals.com

Development of Prodrug Strategies based on Molecular Mechanism (non-clinical)

Prodrug strategies are often employed to improve the physicochemical and pharmacokinetic properties of a drug, such as its permeability and bioavailability. researchgate.netuobabylon.edu.iq For a compound like this compound, which contains a carboxylic acid group, a prodrug approach could be used to mask this polar functional group, thereby enhancing its ability to cross cell membranes.

Esterification of a carboxylic acid to form a prodrug is a common strategy to increase lipophilicity and, consequently, passive membrane permeability. researchgate.net Upon entering the cell, these ester prodrugs can be hydrolyzed by intracellular esterases to release the active carboxylic acid-containing drug. researchgate.netuobabylon.edu.iq

For instance, the oral absorption of some beta-blocking agents was significantly improved by converting them into O-cyclopropane carboxylic acid ester prodrugs. nih.gov This modification increased their lipophilicity and permeability across Caco-2 cell monolayers, a model of the intestinal epithelium. nih.gov

Another example is the development of amidomethyl ester prodrugs of various carboxylic acids. nih.gov These prodrugs were found to be rapidly and quantitatively converted to the corresponding active acid by rat liver homogenates, indicating that they would likely be readily cleaved in vivo. nih.gov The rate of this conversion was influenced by the steric bulk of the carboxylic acid moiety. nih.gov

Based on these principles, a non-clinical prodrug strategy for this compound could involve the esterification of its free carboxylic acid with a promoiety designed to be cleaved by specific enzymes at the target site. This would not only enhance its delivery but could also offer a mechanism for targeted drug release.

Metabolic Pathways and Biotransformation Research of 4 Cinnamyloxy 4 Oxobutanoic Acid in Vitro/biochemical Context

In Vitro Enzymatic Hydrolysis and Metabolism of the Ester Linkage

The structure of 4-(Cinnamyloxy)-4-oxobutanoic acid features a prominent ester linkage, which is a common target for enzymatic hydrolysis in biological systems. Esterases, a broad class of hydrolytic enzymes, are abundant in various tissues, particularly the liver, and play a crucial role in the metabolism of ester-containing drugs and other xenobiotics. bldpharm.comnih.gov These enzymes catalyze the cleavage of ester bonds, a reaction that is fundamental to the de-esterification of many prodrugs to their active forms. bldpharm.com

Research on analogous ester compounds strongly supports the likelihood of this metabolic pathway. For instance, studies on various cinnamyl esters have demonstrated their susceptibility to hydrolysis. nih.govresearchgate.nettjpr.org The hydrolysis of methyl cinnamate (B1238496), for example, results in the formation of cinnamic acid and methanol, indicating the efficient cleavage of the ester bond. nih.gov Similarly, esters of succinic acid are known to be hydrolyzed by cellular esterases. nih.govnih.govnih.gov The hydrolysis of succinic acid dimethyl ester has been observed in various cell homogenates, including liver cells. nih.gov Given these precedents, it is highly probable that the ester linkage in this compound is readily hydrolyzed by esterases in an in vitro setting, such as in the presence of liver microsomes or purified esterase preparations. This hydrolysis would break the compound into its constituent alcohol and carboxylic acid.

The general reaction for the enzymatic hydrolysis of the ester linkage in this compound can be depicted as follows:

This compound + H₂O --(Esterase)--> Cinnamic acid + Succinic acid

This hydrolytic cleavage is a critical first step in the metabolism of the compound, releasing the cinnamic acid and succinic acid moieties for further biotransformation.

Identification of Biotransformation Products in Cellular or Subcellular Fractions

Following the initial enzymatic hydrolysis of the ester bond, the primary biotransformation products of this compound expected to be found in cellular or subcellular fractions, such as liver microsomes, would be cinnamic acid and succinic acid .

Cinnamic acid , once formed, is subject to further metabolism. It is a known substrate for various metabolic enzymes, including those of the cytochrome P450 system. wikipedia.org A key metabolic transformation of cinnamic acid is hydroxylation, particularly at the para-position of the phenyl ring, to form p-coumaric acid. wikipedia.org This reaction is a well-established step in the phenylpropanoid pathway in plants and has been observed in microbial and mammalian systems as well. wikipedia.org

Succinic acid is a central molecule in cellular metabolism, being an intermediate of the citric acid cycle (Krebs cycle). Once liberated from the parent compound, it would enter this fundamental metabolic pathway. Within the mitochondria, succinic acid is oxidized to fumaric acid by the enzyme succinate (B1194679) dehydrogenase. This integration into a core metabolic cycle means that its metabolic fate is intertwined with cellular energy production.

Therefore, a comprehensive analysis of the biotransformation products of this compound in, for example, a liver homogenate, would be expected to identify not only the immediate hydrolysis products but also downstream metabolites of both cinnamic acid and succinic acid.

| Parent Compound | Primary Biotransformation Products | Secondary Biotransformation Products |

| This compound | Cinnamic acid | p-Coumaric acid and other hydroxylated derivatives |

| Succinic acid | Fumaric acid, Malic acid (via citric acid cycle) |

Role of Specific Enzyme Systems (e.g., esterases, cytochrome P450s) in the Compound's Metabolism (in vitro)

The metabolism of this compound in vitro is anticipated to be a multi-step process involving at least two major enzyme systems: esterases and cytochrome P450s.

Esterases: As detailed in section 7.1, esterases are predicted to be the primary enzymes responsible for the initial and critical step of cleaving the ester bond of this compound. bldpharm.comnih.gov This hydrolysis is essential for the subsequent metabolism of the resulting fragments. The high activity of esterases in liver microsomes makes this a rapid and efficient first metabolic step. nih.gov

Cytochrome P450s (CYPs): Following the esterase-mediated hydrolysis, the liberated cinnamic acid becomes a substrate for the cytochrome P450 enzyme superfamily. nih.govmdpi.commdpi.comresearchgate.netnih.govyoutube.comresearchgate.netyoutube.com CYPs are a diverse group of heme-containing monooxygenases that play a central role in the metabolism of a vast array of xenobiotics. mdpi.comnih.gov Specifically, enzymes from the CYP1, CYP2, and CYP3 families are heavily involved in drug metabolism. mdpi.com In the context of cinnamic acid, a key CYP-mediated reaction is the hydroxylation of the aromatic ring. wikipedia.org For instance, cinnamate 4-hydroxylase, a member of the CYP73A family in plants, catalyzes the formation of p-coumaric acid from cinnamic acid. wikipedia.org While the specific human CYP isoforms responsible for cinnamic acid metabolism are less defined, the general capacity of the CYP system to hydroxylate aromatic rings is well-established. This hydroxylation increases the polarity of the molecule, facilitating its eventual excretion.

The metabolism of the succinic acid portion, being a direct entry into the citric acid cycle, is primarily handled by mitochondrial enzymes such as succinate dehydrogenase, rather than the microsomal cytochrome P450 system.

| Enzyme System | Role in Metabolism of this compound | Substrate(s) | Product(s) |

| Esterases | Initial hydrolysis of the ester linkage | This compound | Cinnamic acid, Succinic acid |

| Cytochrome P450s | Hydroxylation of the aromatic ring | Cinnamic acid | p-Coumaric acid, other hydroxylated metabolites |

| Mitochondrial Enzymes (e.g., Succinate Dehydrogenase) | Oxidation within the citric acid cycle | Succinic acid | Fumaric acid |

Investigating Chiral Inversion Phenomena (if applicable) and its Biochemical Basis

Chiral inversion is a metabolic phenomenon where one enantiomer of a chiral compound is converted into its opposite enantiomer in vivo or in vitro. This process can have significant pharmacological and toxicological implications, as enantiomers often exhibit different biological activities.

However, based on the chemical structure of (E)-4-(Cinnamyloxy)-4-oxobutanoic acid , the molecule does not possess a chiral center. bldpharm.com A chiral center is typically a carbon atom bonded to four different substituent groups. In this compound, none of the carbon atoms fit this description.

While studies have shown that related compounds, such as certain 4-phenyl-4-oxobutanoic acids, can undergo chiral inversion nih.gov, this is only relevant for molecules that are chiral in the first place. The absence of a stereocenter in this compound means that the concept of chiral inversion is not applicable to this specific compound. Therefore, investigations into chiral inversion phenomena for this molecule would not be relevant.

Potential Applications of 4 Cinnamyloxy 4 Oxobutanoic Acid in Chemical Biology and Research Tools

Development as a Chemical Probe for Investigating Biological Processes

A chemical probe is a small molecule used to study biological systems, such as proteins or pathways, often by binding to a specific target. While 4-(Cinnamyloxy)-4-oxobutanoic acid has not been explicitly developed as a probe, its structural components suggest significant potential.

Cinnamic acid and its derivatives are known to possess a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects, and they can interact with a variety of enzymes and cellular pathways. nih.govresearchgate.netjocpr.com The cinnamoyl moiety within the molecule could, therefore, serve as a recognition element for specific biological targets. For instance, derivatives of cinnamic acid have been investigated as inhibitors of oncogenic protein kinases. nih.gov

The butanoic acid portion of the molecule features a terminal carboxylic acid, which is a crucial functional group for probe development. This carboxyl group can be readily modified to attach reporter tags, such as fluorophores for imaging, or affinity tags like biotin (B1667282) for pull-down experiments, without significantly altering the core structure responsible for target binding. nih.govyoutube.com Succinic dihydrazide, a related succinic acid derivative, has been used to prepare nonradioactive DNA hybridization probes by linking it to reporter molecules. nih.gov This established chemistry highlights the utility of the succinate (B1194679) linker for creating research tools.

Theoretically, by attaching such a tag, this compound could be transformed into a chemical probe to visualize the cellular localization of its targets or to isolate and identify binding partners, thereby helping to elucidate the biological functions of pathways affected by cinnamate-like molecules.

Utilization as a Building Block in Complex Molecule Synthesis and Combinatorial Libraries

In chemical synthesis, a "building block" is a molecule that can be readily incorporated into a larger, more complex structure. This compound is well-suited for this role due to its distinct functional domains.

The compound can be viewed as a bifunctional linker. The cinnamyloxy group, containing an aromatic ring and a double bond, can undergo various chemical transformations, while the carboxylic acid provides a reliable point for amide or ester bond formation. benthamdirect.com Cinnamic acid itself is considered a bio-based platform chemical for synthesizing a wide variety of biologically active compounds. benthamdirect.com Similarly, succinic acid is a key platform chemical for producing biopolymers like polyesters and polyamides. fraunhofer.de

This dual functionality makes the molecule an ideal candidate for inclusion in combinatorial libraries. Combinatorial chemistry aims to rapidly create a large number of different but structurally related molecules. nih.govscispace.com this compound could serve as the central scaffold. By reacting its terminal carboxylic acid with a diverse set of amines or alcohols, a library of amides or esters can be generated. This approach allows for the systematic exploration of the structure-activity relationship (SAR), where the cinnamoyl "head" provides the primary biological interaction and the diversified "tail" fine-tunes properties like solubility, stability, and binding affinity. Libraries based on succinate moieties have been successfully used to develop enzyme inhibitors. researchgate.net

Application in Affinity Chromatography or Target Identification Methodologies

Affinity chromatography is a powerful technique used to purify a specific molecule or identify its binding partners from a complex mixture. wikipedia.orgthermofisher.com The method relies on immobilizing a "bait" molecule (a ligand) onto a solid support, which then selectively captures a "prey" molecule (the target). nih.gov

The structure of this compound is highly amenable to this application. The terminal carboxylic acid group provides a straightforward way to covalently attach the molecule to a pre-activated chromatography resin, such as agarose (B213101) beads. thermofisher.comcloudfront.net This immobilization is a critical step in creating an affinity matrix. nih.gov

Once immobilized, the cinnamoyl portion of the molecule acts as the bait, exposed to a cell lysate or protein mixture. youtube.com Proteins or other macromolecules that have a specific affinity for the cinnamoyl structure will bind to the beads, while non-binding proteins are washed away. nih.gov The captured proteins can then be eluted and identified using techniques like mass spectrometry. This "pull-down" approach is a cornerstone of modern chemical biology for discovering the cellular targets of bioactive small molecules. nih.govresearchgate.net Given the diverse biological effects of cinnamic acid derivatives, using this compound in this manner could lead to the identification of novel protein targets involved in various disease processes. nih.govnih.gov

Role in Mechanistic Studies of Enzyme Function or Pathway Regulation

Small molecules that mimic natural substrates can be invaluable tools for studying enzyme mechanisms and metabolic pathways. They can act as competitive inhibitors, helping to probe the shape and chemical nature of an enzyme's active site, or serve as alternative substrates to dissect catalytic steps. sinoshiny.com

This compound combines features of two distinct classes of natural metabolites. The cinnamoyl group is related to intermediates in the phenylpropanoid pathway, which produces a vast array of natural products in plants and is targeted by various enzymes. wikipedia.org Cinnamate (B1238496) derivatives are known to interact with and modulate the activity of enzymes like protein kinases and cysteine/lysine dyad acyltransferases. nih.govresearchgate.net

Simultaneously, the butanoic acid portion is an analog of succinate, a central metabolite in the Krebs (TCA) cycle. nih.gov The metabolic chiral inversion of related 4-phenyl-4-oxobutanoic acids has been shown to depend on its affinity for mitochondrial CoA ligases, demonstrating that this class of compounds can engage with core metabolic enzymes. nih.gov

Therefore, this compound could be used as a substrate analog to study enzymes that process either cinnamates or dicarboxylic acids. For example, it could act as a competitive inhibitor for a succinate-processing enzyme or be used to investigate the substrate specificity of an esterase that cleaves the cinnamyloxy group. Such studies provide critical insights into enzyme function and the regulation of their associated pathways. researchgate.netnih.gov

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Cinnamic acid |

| Succinic acid |

| Succinic dihydrazide |

| Biotin |

| 4-phenyl-4-oxobutanoic acids |

| Succinate |

| Amides |

| Esters |

| Agarose |

Future Research Directions and Unexplored Avenues for 4 Cinnamyloxy 4 Oxobutanoic Acid

Integration with Advanced Omics Technologies

The application of advanced "omics" technologies, such as metabolomics and proteomics, stands as a crucial next step in elucidating the biological significance of 4-(Cinnamyloxy)-4-oxobutanoic acid. These powerful analytical approaches can provide a comprehensive, system-wide view of the molecular changes induced by this compound in biological systems, paving the way for target identification and a deeper understanding of its mechanism of action.

Metabolomic and proteomic profiling of biological systems exposed to this compound could reveal significant alterations in metabolic pathways and protein expression. nih.govnih.gov For instance, untargeted metabolomics using techniques like liquid chromatography-mass spectrometry (LC-MS) could identify endogenous metabolites whose levels change in response to the compound. This can offer clues about the metabolic pathways it perturbs. nih.gov Similarly, proteomics can identify proteins that are differentially expressed or post-translationally modified, potentially revealing direct protein targets or downstream effects.

A multi-omics approach, integrating both metabolomic and proteomic data, would be particularly powerful. nih.gov This integrated analysis can help to construct a more complete picture of the compound's effects, linking changes in the proteome to alterations in the metabolome and providing a more holistic understanding of its biological impact. nih.govnih.gov

Exploration of Novel Synthetic Methodologies

Advancements in synthetic organic chemistry offer exciting new possibilities for the efficient and sustainable production of this compound. Exploring novel synthetic methodologies such as photocatalysis and biocatalysis could lead to more environmentally friendly and cost-effective manufacturing processes.

Photocatalysis: This approach utilizes light energy to drive chemical reactions and has emerged as a powerful tool in organic synthesis. nih.gov For the synthesis of this compound, photocatalysis could potentially be employed in the esterification step, offering a greener alternative to traditional methods that often require harsh conditions and stoichiometric reagents. The use of visible-light photocatalysis, in particular, is an attractive option due to its milder reaction conditions. oiccpress.com

Biocatalysis: The use of enzymes as catalysts in organic synthesis offers numerous advantages, including high selectivity, mild reaction conditions, and reduced environmental impact. nih.gov Lipases, for example, are commonly used for the synthesis of esters and could be explored for the enzymatic synthesis of this compound. This could also open the door to producing enantiomerically pure forms of the compound, as discussed in the next section.

| Synthetic Methodology | Potential Advantages for this compound Synthesis |

| Photocatalysis | Greener reaction conditions, potential for novel reactivity, use of light as a traceless reagent. nih.govoiccpress.com |

| Biocatalysis | High selectivity (chemo-, regio-, and stereoselectivity), mild reaction conditions, environmentally friendly. nih.gov |

Investigation into Stereoselective Synthesis and Enantiomeric Purity Effects on Biochemical Interactions

The presence of a stereocenter in this compound means that it can exist as different stereoisomers, or enantiomers. It is well-established that the biological activity of chiral compounds can differ significantly between their enantiomers. nih.gov Therefore, a thorough investigation into the stereoselective synthesis of this compound and the effects of enantiomeric purity on its biochemical interactions is of paramount importance.

Future research should focus on developing synthetic methods that can selectively produce a single enantiomer of this compound. This could involve the use of chiral catalysts or biocatalytic methods as mentioned previously. nih.govnih.gov Once the individual enantiomers are obtained, their biological activities can be evaluated separately. This is crucial, as one enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive or even contribute to undesirable side effects. nih.gov

The degree of enantiomeric purity can critically influence the observed biological potency. nih.gov Therefore, it is essential to have accurate analytical methods to determine the enantiomeric excess of the synthesized compounds.

Development of Advanced Analytical Techniques for Trace Analysis in Complex Biological Matrices (non-clinical)

To study the pharmacokinetics and metabolism of this compound in non-clinical settings, the development of sensitive and selective analytical techniques for its trace analysis in complex biological matrices is essential. These matrices can include plasma, urine, and various tissues. nih.govnih.gov

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), particularly LC-MS/MS, is a powerful technique for the quantification of small molecules in biological samples. nih.gov The development of a robust LC-MS/MS method for this compound would involve optimizing sample preparation techniques, such as solid-phase extraction (SPE), to remove interfering substances from the biological matrix. nih.gov

The method would also require careful selection of chromatographic conditions to achieve good separation from endogenous compounds and the use of an appropriate internal standard to ensure accurate quantification. The high sensitivity and selectivity of MS detection would enable the measurement of very low concentrations of the compound and its potential metabolites.

| Analytical Technique | Application in the Analysis of this compound |

| LC-MS/MS | Quantitative analysis in complex biological matrices like plasma and urine. nih.gov |

| Solid-Phase Extraction (SPE) | Sample clean-up and pre-concentration to improve sensitivity and reduce matrix effects. nih.gov |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(cinnamyloxy)-4-oxobutanoic acid, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : The compound can be synthesized via esterification between cinnamyl alcohol and succinic anhydride under acidic or catalytic conditions. Evidence from analogous compounds (e.g., methoxy derivatives) suggests using a solvent like dichloromethane with a catalytic amount of sulfuric acid or DMAP (4-dimethylaminopyridine) at 0–25°C . Post-synthesis, ensure thorough drying to eliminate residual solvents, as methanol traces in similar compounds were detected via NMR (δ 3.68 ppm for OCH) . Column chromatography (silica gel, ethyl acetate/hexane) is recommended for purification.

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of / NMR to confirm the cinnamyloxy group (e.g., aromatic protons at δ 6.5–7.5 ppm and allylic protons at δ 4.5–5.0 ppm) and the ketone/acid functionalities (δ 2.6–2.8 ppm for CH groups) . IR spectroscopy can validate the carbonyl stretch (~1700 cm) and carboxylic acid O–H (~2500–3000 cm). HPLC with a C18 column and UV detection (λ = 254 nm) ensures purity >95% .

Q. What biological activities are plausible for this compound, and how can preliminary assays be designed?

- Methodological Answer : Structural analogs (e.g., fluorophenyl derivatives) exhibit antimicrobial and enzyme-inhibitory properties . Design assays targeting:

- Antimicrobial activity : Broth microdilution (MIC determination) against Gram-positive/negative bacteria.

- Enzyme inhibition : Fluorescence-based assays for kinases or hydrolases, using ATP/NADH depletion as a readout .

Advanced Research Questions

Q. How does the cinnamyloxy substituent influence the compound’s reactivity compared to other 4-oxobutanoic acid derivatives?

- Methodological Answer : The electron-rich cinnamyloxy group enhances electrophilic aromatic substitution (EAS) reactivity, as seen in biphenyl analogs . Compare kinetic data (e.g., rate constants for ester hydrolysis) with methoxy or fluorine-substituted derivatives . Computational studies (DFT) can model charge distribution and predict regioselectivity in further reactions .

Q. What strategies resolve contradictions in reported bioactivity data for structurally similar 4-oxobutanoic acid derivatives?

- Methodological Answer : Discrepancies often arise from substituent effects (e.g., fluorine’s electronegativity vs. cinnamyloxy’s steric bulk) . Perform meta-analyses of IC values across studies, normalized by logP and pKa. Validate via dose-response curves under standardized conditions (e.g., fixed pH and temperature) .

Q. How can researchers address solubility challenges in in vivo studies of this compound?

- Methodological Answer : Use prodrug strategies (e.g., methyl esterification of the carboxylic acid) to enhance lipophilicity, followed by enzymatic hydrolysis in vivo . Alternatively, employ solubilizing agents like cyclodextrins or PEGylation, as demonstrated for biphenyl derivatives .

Q. What computational tools predict the compound’s potential as a pharmaceutical intermediate?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.